molecular formula C3H3F3O4 B3030906 3,3,3-Trifluoro-2,2-dihydroxypropanoic acid CAS No. 10321-14-9

3,3,3-Trifluoro-2,2-dihydroxypropanoic acid

Cat. No.: B3030906
CAS No.: 10321-14-9
M. Wt: 160.05 g/mol
InChI Key: KWLJNSLMDANMQG-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2,2-dihydroxypropanoic acid is a chemical compound with the molecular formula C3H3F3O4 . It has an average mass of 160.049 Da and a monoisotopic mass of 159.998337 Da .


Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file .


Physical and Chemical Properties Analysis

This compound has a density of 1.9±0.1 g/cm3, a boiling point of 341.3±37.0 °C at 760 mmHg, and a flash point of 160.2±26.5 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Crystal Structure Analysis

3,3,3-Trifluoro-2,2-dihydroxypropanoic acid is a fluorinated derivative of lactic acid. Its crystal structure has been studied, revealing features like the O=C—C—O(H) torsion angle and how molecules connect into sheets in the crystal via hydrogen bonds and C—H⋯O contacts (Gerber & Betz, 2013).

Biotransformation in Biological Systems

Studies have explored the biotransformation of related compounds in animal models. For instance, rabbits exposed to certain fluorocarbons showed predominant metabolites like N-acetyl-S-(3,3,3-trifluoro-2-hydroxypropanyl)-l-cysteine, indicating a low extent of biotransformation of these compounds in rabbits (Schuster et al., 2010).

Enantiomer Preparation with Microorganisms

Microorganisms capable of enantioselectively hydrolyzing related compounds have been isolated. Shinella sp. R-6 and Arthrobacter sp. S-2 exhibit R- and S-selective hydrolysis activities, respectively, which can be utilized for preparing enantiomers of fluorinated compounds (Fuhshuku et al., 2014).

Chemical Synthesis and Characterization

Mosher's Acid, a derivative of this compound, has been studied for its potential as a chiral derivatizing agent. Crystallographic and spectroscopic characterization of this compound provide insights into its chemical properties and potential applications (Savich & Tanski, 2020).

Biocatalysis and Enzymatic Studies

A novel amidase from Burkholderia phytofirmans ZJB-15079 has been identified and used for kinetic resolution of related compounds to produce enantiomerically pure acids, important in pharmaceuticals. This study highlights the potential of biocatalytic synthesis for such compounds (Wu et al., 2017).

Hydration Studies in Restricted Environments

The hydration of pyruvic acid to its geminal-diol, closely related to this compound, has been investigated in water-restricted environments. This study provides insights into chemical reactions under limited water conditions (Maron et al., 2011).

Safety and Hazards

The safety data sheet for a similar compound, 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid, suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid dust formation .

Properties

IUPAC Name

3,3,3-trifluoro-2,2-dihydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F3O4/c4-3(5,6)2(9,10)1(7)8/h9-10H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLJNSLMDANMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385372
Record name 3,3,3-trifluoro-2,2-dihydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10321-14-9
Record name 3,3,3-trifluoro-2,2-dihydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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